

# Pharmacological Profile of the NAMPT Activator SBI-797812: A Technical Guide

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## Compound of Interest

Compound Name: SBI-797812

Cat. No.: B610729

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This technical guide provides an in-depth overview of the pharmacological profile of **SBI-797812**, a novel small molecule activator of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD<sup>+</sup> salvage pathway. **SBI-797812** has emerged as a significant research tool for investigating the therapeutic potential of boosting intracellular NAD<sup>+</sup> levels, which has implications for aging and various diseases.<sup>[1][2][3]</sup>

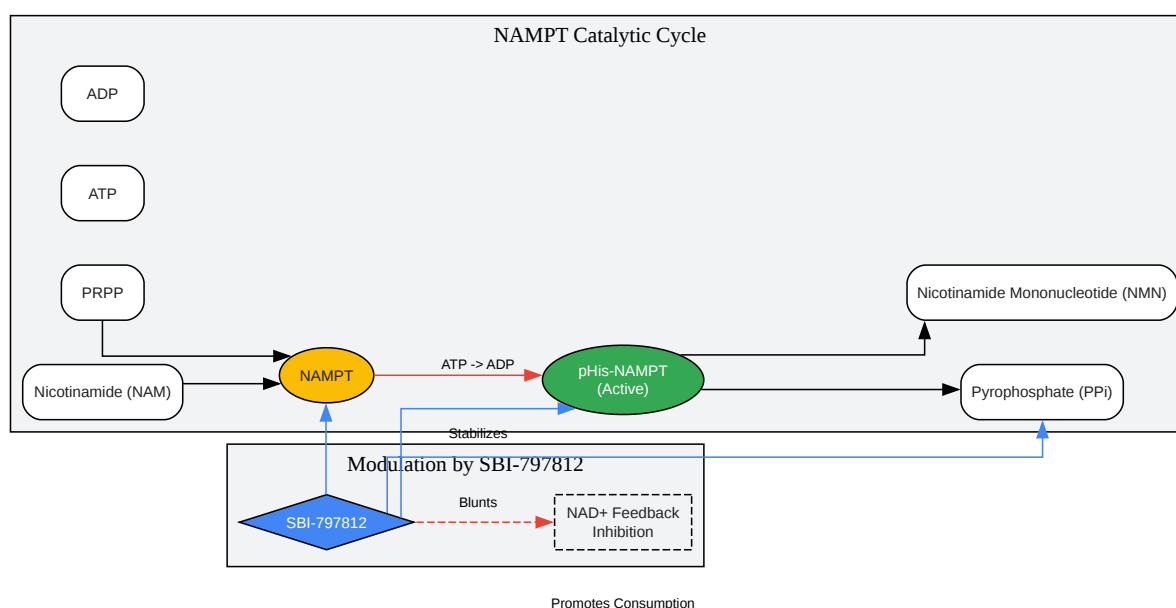
## Mechanism of Action

**SBI-797812** is a potent, orally active activator of NAMPT.<sup>[4]</sup> It is structurally similar to active-site directed NAMPT inhibitors and has been shown to block the binding of these inhibitors to the enzyme.<sup>[5]</sup> The activation mechanism of **SBI-797812** transforms NAMPT into a "super catalyst" for more efficient generation of nicotinamide mononucleotide (NMN), the direct precursor to NAD<sup>+</sup>.

The multifaceted mechanism of action includes:

- **Shifting Reaction Equilibrium:** **SBI-797812** dramatically shifts the NAMPT reaction equilibrium to favor the formation of NMN and the consumption of nicotinamide (NAM).
- **Enhanced ATP Affinity:** The activation of NAMPT by **SBI-797812** is ATP-dependent. It significantly increases the affinity of NAMPT for ATP, a crucial co-substrate in the enzymatic reaction.

- **Stabilization of Phosphorylated NAMPT:** The compound stabilizes the phosphorylated, active form of NAMPT at histidine 247 (pHisNAMPT).
- **Promotion of Pyrophosphate Consumption:** It promotes the consumption of pyrophosphate (PPi), a by-product of the NAMPT reaction.
- **Blunting NAD<sup>+</sup> Feedback Inhibition:** **SBI-797812** overcomes the natural feedback inhibition of NAMPT activity exerted by its end-product, NAD<sup>+</sup>.



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**Caption:** Mechanism of NAMPT activation by **SBI-797812**.

## Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **SBI-797812** from in vitro and in vivo studies.

Table 1: In Vitro Activity of **SBI-797812**

Parameter	Value	Cell Line / Conditions	Reference
EC50	0.37 ± 0.06 µM	Human NAMPT	
Maximal Fold Stimulation of NMN formation	2.1-fold	Human NAMPT	
Increase in Intracellular NMN (10 µM, 4h)	2.5-fold	Human Primary Myotubes	
Increase in Intracellular NAD <sup>+</sup> (10 µM, 4h)	1.25-fold	Human Primary Myotubes	
Increase in Intracellular NMN (10 µM, 4h)	17.4-fold	A549 Human Lung Carcinoma	
Increase in Intracellular NAD <sup>+</sup> (10 µM, 4h)	2.2-fold	A549 Human Lung Carcinoma	
K <sub>m</sub> of NAMPT for ATP (without SBI-797812)	1.73 ± 0.32 mM	Recombinant Human NAMPT	
K <sub>m</sub> of NAMPT for ATP (with SBI-797812)	0.29 ± 0.03 mM	Recombinant Human NAMPT	

Table 2: In Vivo Effects of **SBI-797812** in Mice

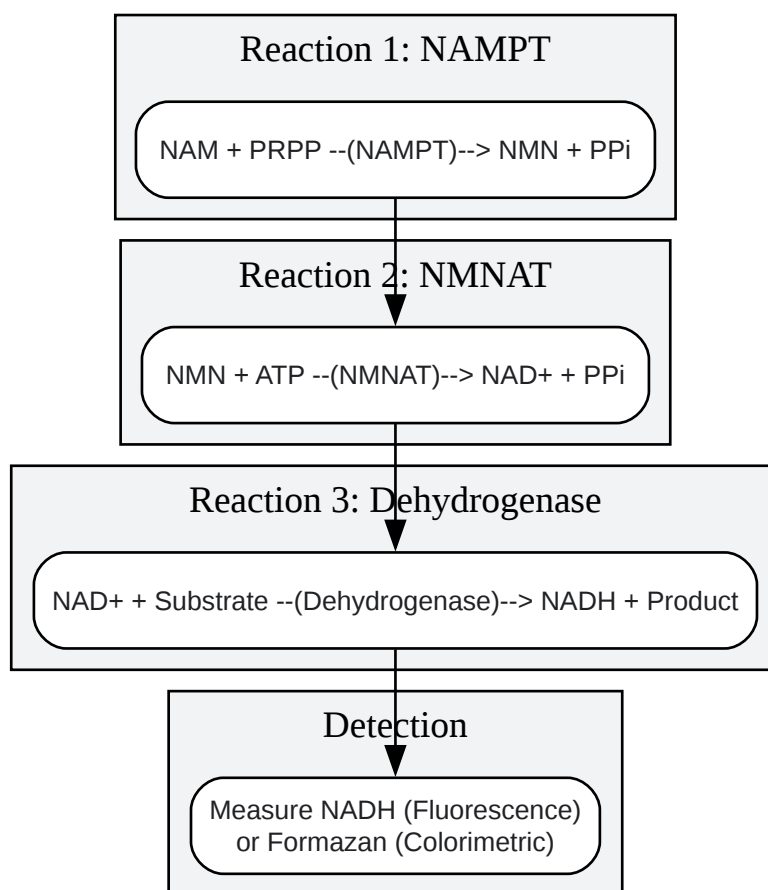
Parameter	Value	Dosing	Tissue	Reference
Cmax (i.p.)	3297 ng/mL (8.2 $\mu$ M)	10 mg/kg	Plasma	
Increase in NAD+	Significant (1.3-fold)	20 mg/kg (single i.p. dose, 2h post-dose)	Liver	
Increase in NAD+	Trend towards increase	20 mg/kg (single i.p. dose, 4h post-dose)	Heart	
NAD+ Levels	No significant change	20 mg/kg (single i.p. dose, 4h post-dose)	Skeletal Muscle	

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

### 1. In Vitro NAMPT Activity Assay (Coupled Enzyme Assay)

This assay measures the production of NMN by NAMPT, which is then converted to NAD<sup>+</sup> and subsequently to a fluorescent or colorimetric product.



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**Caption:** Workflow for a coupled NAMPT enzymatic assay.

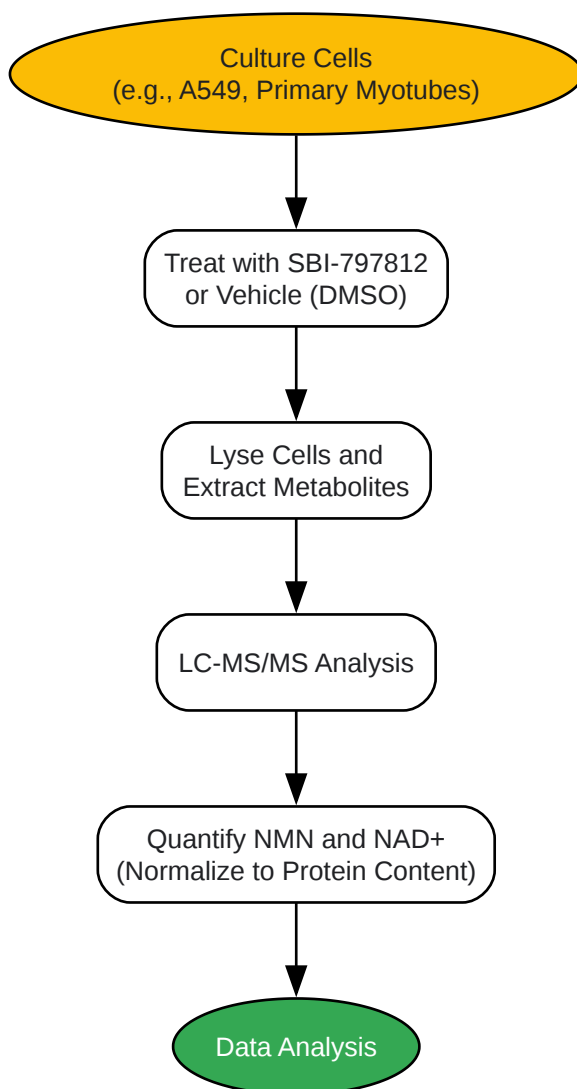
Protocol:

- Reagent Preparation:
  - Prepare a reaction buffer containing HEPES (pH 8.0), MgCl<sub>2</sub>, DTT, and BSA.
  - Prepare stock solutions of NAM, PRPP, and ATP.
  - Reconstitute purified recombinant NAMPT enzyme, NMNAT, and a dehydrogenase (e.g., alcohol dehydrogenase) in appropriate buffers.
  - Prepare a stock solution of **SBI-797812** in DMSO.
- Assay Procedure:

- In a 384-well plate, add the test compound (**SBI-797812**) at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
- Add the NAMPT enzyme to the wells containing the test compound and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
- Initiate the reaction by adding a master mix containing NAM, PRPP, ATP, NMNAT, dehydrogenase, and its substrate (e.g., ethanol).
- Incubate the plate at 30°C or 37°C for 1-2 hours.
- Data Acquisition and Analysis:
  - Measure the fluorescence (e.g., Ex/Em = 340/460 nm for NADH) or absorbance (e.g., 450 nm for formazan) using a plate reader.
  - Subtract the background signal (negative control) from all readings.
  - Calculate the percent activation relative to the positive control.
  - Determine the EC<sub>50</sub> value by fitting the dose-response data to a suitable model.

## 2. Cellular NMN and NAD<sup>+</sup> Quantification

This protocol outlines the measurement of intracellular NMN and NAD<sup>+</sup> levels in cultured cells following treatment with **SBI-797812**.



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**Caption:** Experimental workflow for cellular metabolite analysis.

Protocol:

- Cell Culture and Treatment:
  - Culture human A549 lung carcinoma cells or primary human myotubes in appropriate media (e.g., DMEM with 10% FBS).
  - Seed cells in culture dishes and allow them to adhere and grow.

- Treat the cells with varying concentrations of **SBI-797812** (e.g., 0.4, 2, 10  $\mu$ M) or vehicle (DMSO) for a specified duration (e.g., 4 hours).
- Metabolite Extraction:
  - After treatment, wash the cells with ice-cold PBS.
  - Lyse the cells and extract metabolites using an appropriate solvent system (e.g., 50:50 0.1 M NaOH/MeOH for reduced nucleotides).
  - Collect the cell lysates and centrifuge to pellet cellular debris.
- LC-MS/MS Analysis:
  - Analyze the supernatant containing the metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  - Use an appropriate chromatography column and mobile phase gradient to separate NMN and NAD<sup>+</sup>.
  - Quantify the analytes using a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization.
- Data Normalization and Analysis:
  - Measure the total protein concentration in the cell lysates using a standard method (e.g., BCA assay).
  - Normalize the quantified NMN and NAD<sup>+</sup> levels to the total protein content.
  - Perform statistical analysis (e.g., ANOVA) to determine the significance of changes in metabolite levels upon treatment with **SBI-797812**.

### 3. In Vivo Evaluation of **SBI-797812** in Mice

This protocol describes the administration of **SBI-797812** to mice and the subsequent analysis of tissue NAD<sup>+</sup> levels.



## Protocol:

- Animal Handling and Dosing:
  - Use male C57BL/6J mice (e.g., 8 weeks old).
  - Fast the mice for a short period (e.g., 1 hour) before dosing.
  - Administer **SBI-797812** (e.g., 20 mg/kg) or vehicle (e.g., 10% DMSO, 10% Tween 80 in saline) via intraperitoneal (i.p.) injection.
- Tissue Collection:
  - At a specified time point post-dosing (e.g., 2 or 4 hours), euthanize the mice.
  - Harvest tissues of interest (e.g., liver, heart, skeletal muscle) and immediately freeze them in liquid nitrogen to quench metabolic activity.
- Metabolite Extraction and Analysis:
  - Homogenize the frozen tissues and extract NAD<sup>+</sup> using an appropriate procedure.
  - Quantify NAD<sup>+</sup> levels in the tissue extracts using LC-MS/MS as described in the cellular quantification protocol.
  - Normalize the NAD<sup>+</sup> levels to the dry weight of the tissue.
- Data Analysis:
  - Compare the NAD<sup>+</sup> levels in the tissues of **SBI-797812**-treated mice to those of vehicle-treated mice using statistical tests (e.g., t-test).

This technical guide provides a comprehensive summary of the pharmacological profile of **SBI-797812**. The data and protocols presented herein are intended to facilitate further research into the therapeutic applications of NAMPT activation and NAD<sup>+</sup> modulation.

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